molecular formula C20H22FN5O2 B2928134 3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)propanamide CAS No. 1171388-55-8

3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)propanamide

Cat. No. B2928134
M. Wt: 383.427
InChI Key: RDLDRIWWOYTFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C20H22FN5O2 and its molecular weight is 383.427. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Insecticidal and Antibacterial Potential : Pyrimidine and pyrazole derivatives have been synthesized and evaluated for their potential against insects and bacteria. These compounds exhibit notable insecticidal and antimicrobial activities, highlighting their utility in developing new pesticides and antibiotics (Deohate & Palaspagar, 2020).
  • Anticancer Agents : Novel pyrazolopyrimidines have shown significant anticancer and anti-5-lipoxygenase activities, indicating their potential in cancer therapy and inflammation management (Rahmouni et al., 2016). Another study on pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed promising antitumor activity against human breast adenocarcinoma cell lines, further supporting the role of such compounds in developing anticancer drugs (Abdellatif et al., 2014).
  • Antimicrobial Evaluation : Research into pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating the pyrimidine ring has shown moderate antimicrobial activity, underscoring the versatility of these compounds in addressing microbial resistance (Farag et al., 2009).

Advanced Material and Chemical Synthesis

  • Complex Formation with Palladium(II) Chloride : The interaction of pyrazol-1-yl propanamide derivatives with Palladium(II) chloride forms complexes that have been structurally characterized, showcasing the potential of these compounds in material science and catalysis (Palombo et al., 2019).

Drug Discovery and Development

  • Neurokinin-1 Receptor Antagonists : Compounds with the fluoro-substituted phenyl ring have been evaluated as neurokinin-1 receptor antagonists, demonstrating efficacy in pre-clinical tests for conditions like depression and emesis, indicative of their therapeutic potential (Harrison et al., 2001).
  • Phosphodiesterase Inhibitory Activity : The 6-phenylpyrazolo[3,4-d]pyrimidones series has been identified as specific inhibitors of cGMP-specific phosphodiesterase, with potential applications in treating hypertension and other cardiovascular diseases (Dumaitre & Dodic, 1996).

properties

IUPAC Name

3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O2/c1-11-12(2)22-20(24-19(11)28)26-14(4)17(13(3)25-26)9-10-18(27)23-16-7-5-15(21)6-8-16/h5-8H,9-10H2,1-4H3,(H,23,27)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLDRIWWOYTFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)NC3=CC=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-(4-fluorophenyl)propanamide

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